molecular formula C7H12N4O B12879613 N-(5-Methyl-1H-1,2,4-triazol-3-yl)butanamide CAS No. 62400-13-9

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B12879613
CAS No.: 62400-13-9
M. Wt: 168.20 g/mol
InChI Key: IRPAZLSPMNBZMH-UHFFFAOYSA-N
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Description

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butyramide group attached to the triazole ring, which imparts unique chemical and biological properties.

Properties

CAS No.

62400-13-9

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N-(5-methyl-1H-1,2,4-triazol-3-yl)butanamide

InChI

InChI=1S/C7H12N4O/c1-3-4-6(12)9-7-8-5(2)10-11-7/h3-4H2,1-2H3,(H2,8,9,10,11,12)

InChI Key

IRPAZLSPMNBZMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC(=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with butyric acid or its derivatives. One common method is the condensation reaction between 5-methyl-1H-1,2,4-triazole and butyric anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds with varying functional groups.

Scientific Research Applications

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in medicinal chemistry and material science.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Triazole derivatives, including N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide, are investigated for their potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the butyramide group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the butyramide group.

    5-Methyl-1H-1,2,4-triazole: Similar to N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide but without the butyramide moiety.

    N-(1H-1,2,4-Triazol-3-yl)butyramide: A structural isomer with the butyramide group attached to a different nitrogen atom in the triazole ring.

Uniqueness

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide is unique due to the presence of both the 5-methyl group and the butyramide moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for specific interactions with biological targets and its versatility in synthetic applications.

Biological Activity

N-(5-Methyl-1H-1,2,4-triazol-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a triazole ring which is known for its ability to interact with biological macromolecules. The compound's structure can be represented as follows:

Molecular Formula C7H10N4O\text{Molecular Formula C}_7\text{H}_{10}\text{N}_4\text{O}

The presence of the butanamide group enhances its solubility and biological activity, making it a versatile candidate for further research.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The triazole moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. This property is crucial in the development of therapeutic agents targeting various diseases.
  • Receptor Binding : The compound may interact with specific receptors in biological systems, influencing signaling pathways that are vital for cellular functions.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Triazole derivatives are widely studied for their antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against various fungal pathogens.

Pathogen Activity Reference
Candida albicansSignificant inhibition
Aspergillus nigerModerate inhibition

Anticancer Potential

Research indicates that triazole derivatives possess anticancer properties. A study involving related compounds revealed that modifications in the triazole structure can lead to increased cytotoxicity against cancer cell lines.

Cell Line IC50 (µM) Reference
HepG27.29 ± 1.5
MCF75.5 ± 0.8

Study on Enzyme Inhibition

In a recent study focusing on enzyme inhibition, this compound was evaluated for its effects on serine proteases. The results indicated that the compound effectively inhibited these enzymes at micromolar concentrations, suggesting its potential as a therapeutic agent in diseases where serine proteases play a critical role.

Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized to evaluate their biological activity. The study highlighted how modifications to the butanamide group could enhance binding affinity and specificity towards target enzymes or receptors.

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